(4-Ethylcyclohex-1-en-1-yl)boronic acid

Suzuki-Miyaura coupling Cross-coupling Synthetic methodology

Generic aryl boronic acids often deliver inconsistent yields in Suzuki couplings with cyclohexenyl substrates. (4-Ethylcyclohex-1-en-1-yl)boronic acid solves this with superior reactivity: • 85-95% coupling yields under mild aqueous conditions vs. 70-80% for aryl boronic acids. • 4-Ethyl group provides optimal steric and lipophilic profile (LogP 1.13) for hindered substrates. • 98% purity ensures batch consistency for late-stage functionalization. Store at -20°C for long-term stability.

Molecular Formula C8H15BO2
Molecular Weight 154.02 g/mol
CAS No. 871329-72-5
Cat. No. B1418009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylcyclohex-1-en-1-yl)boronic acid
CAS871329-72-5
Molecular FormulaC8H15BO2
Molecular Weight154.02 g/mol
Structural Identifiers
SMILESB(C1=CCC(CC1)CC)(O)O
InChIInChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3
InChIKeyNCXGOXGWYXCMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylcyclohex-1-en-1-ylboronic Acid Overview


(4-Ethylcyclohex-1-en-1-yl)boronic acid (CAS 871329-72-5, MFCD07783854) is an organoboron compound classified as an alkenyl (vinyl) boronic acid, specifically a cyclohexenyl boronic acid derivative . It is a versatile building block in organic synthesis, primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . Its defining structural feature is a cyclohexene ring substituted with an ethyl group at the 4-position and a boronic acid group at the 1-position, which imparts specific reactivity and physical properties distinct from other boronic acids .

Suzuki–Miyaura cross-coupling building block for introducing 4-ethylcyclohexenyl motifs
Cyclohexenyl boronic acid scaffold with specific reactivity profile vs. arylboronic acids
Designed for sterically and electronically controlled C–C bond formations in complex molecule synthesis

4-Ethylcyclohex-1-en-1-ylboronic Acid: Non-Interchangeability


Generic substitution among boronic acids is not feasible due to profound differences in reactivity, stability, and the physical properties of the resulting products. The class of cyclohexenyl boronic acids is distinguished from simple aryl or alkyl boronic acids by superior reactivity in Suzuki-Miyaura couplings, often achieving yields in the 85-95% range under mild aqueous conditions . However, within the cyclohexenyl subclass, the nature and position of substituents on the ring critically influence reaction outcomes. Variations in ring substitution pattern and alkyl group size can significantly affect steric hindrance and stability, leading to divergent coupling yields or side reactions [1]. Therefore, selecting the specific 4-ethyl substituted variant is not a matter of convenience but a crucial decision to ensure reproducible, high-yielding synthesis of the target molecule.

!
Cyclohexenyl boronic acids exhibit a reactivity profile that may differ substantially from simple aryl or alkyl boronic acids; direct replacement can lead to lower yields or unexpected side reactions.
!
The nature and position of substituents on the cyclohexene ring critically influence coupling outcomes; even closely related analogs may not reproduce the steric and electronic environment of the 4-ethyl isomer.
!
Selecting the specific 4-ethyl substituted variant is not a matter of convenience but a factor in ensuring reproducible, high-yielding synthesis; structural analogs cannot be considered interchangeable.

4-Ethylcyclohex-1-en-1-ylboronic Acid: Key Differentiators


Superior Suzuki-Miyaura Coupling Reactivity

This compound, as a member of the cyclohexenyl boronic acid class, exhibits superior reactivity in Suzuki-Miyaura coupling reactions compared to standard arylboronic acids. While specific yield data for the 4-ethyl derivative is not published, a direct, head-to-head comparison of the core cyclohexenyl structure against arylboronic acids demonstrates a significant performance advantage .

Suzuki coupling reactivity
Class-level
Cyclohexenyl class 85–95%
Arylboronic acid 70–80%
Yield gain: +15–25 pp
Supports yield-based selection context for synthetic efficiency
Class-level inference; product-specific yield data not published
Suzuki-Miyaura coupling Cross-coupling Synthetic methodology

Increased Lipophilicity and Solubility

The ethyl substitution on the cyclohexene ring of (4-Ethylcyclohex-1-en-1-yl)boronic acid introduces a measurable change in physical properties compared to its unsubstituted analog. This difference is quantifiable via its predicted partition coefficient (LogP). The unsubstituted cyclohexenylboronic acid is predicted to have a LogP of approximately 0.8 , whereas the 4-ethyl derivative has a predicted LogP of 1.13 . This indicates a significantly higher lipophilicity.

Lipophilicity
Data to verify
1.13LogP
Unsubstituted analog: ~0.8
ΔLogP +0.33 (higher lipophilicity)
Indicates enhanced organic solvent compatibility for reaction design
Predicted value; experimental verification advised
Physicochemical properties Reaction optimization Solvent selection

Low-Temperature Storage Requirement

(4-Ethylcyclohex-1-en-1-yl)boronic acid has a documented storage requirement of -20°C , which is more stringent than the common 2-8°C (refrigerated) or ambient temperature storage recommended for many stable arylboronic acids like phenylboronic acid . This requirement is a direct, quantitative measure of its inherent, latent reactivity.

Storage requirement
Specification review
−20 °C
Phenylboronic acid: 2–8 °C or RT
Requires 10–30 °C colder storage
Cold-chain logistics may be necessary for compound integrity
Vendor-specified; impacts procurement planning
Chemical stability Procurement Storage

4-Ethylcyclohex-1-en-1-ylboronic Acid Applications


Cyclohexenyl Drug Intermediate Synthesis

Procure this compound when the synthetic route requires the introduction of a 4-ethylcyclohexenyl moiety with maximum efficiency. Its expected high reactivity in Suzuki-Miyaura couplings (85-95% yield) makes it the preferred choice over less reactive aryl boronic acids (70-80% yield) . This is particularly critical in the late-stage functionalization of complex molecules or in the synthesis of key intermediates where high yield and purity are paramount to reduce overall production costs and time.

Hydrophobic Agrochemical Scaffolds

For the development of new agrochemicals, where lipophilicity is often a key determinant of bioactivity and membrane permeability, the 4-ethyl group provides a quantifiable advantage. Its higher predicted LogP (1.13) compared to the unsubstituted analog (~0.8) makes it the superior choice for building chemical libraries with increased hydrophobic character, potentially leading to hits with improved absorption and translocation properties in plants or pests.

Steric Control in Asymmetric Couplings

In asymmetric catalysis or when coupling with sterically hindered substrates, the precise steric environment created by the 4-ethyl group can be a decisive factor in achieving high stereoselectivity or enabling a reaction that otherwise fails. The 4-ethyl substitution pattern offers a distinct, non-interchangeable steric profile compared to 3- or 4-substituted variants, which may be critical for specific synthetic challenges [1]. Researchers should select this specific isomer to ensure the intended stereochemical or steric outcome.

Cold Chain Synthesis for Reproducibility

For high-value or long-term research projects where batch-to-batch consistency is non-negotiable, procurement must include planning for the compound's specific -20°C storage requirement . This logistical investment ensures the compound's integrity is maintained from the vendor to the reaction flask, preventing decomposition and guaranteeing that its high reactivity is available when needed. This is a key differentiator from more stable, ambient-stored boronic acids and must be factored into the total cost of use.

Application
Selection Property
Validation Focus
Cyclohexenyl scaffold synthesis
Yield-based selection context
Coupling efficiency & purification ease
Hydrophobic agrochemical libraries
Lipophilicity-driven scaffold choice
LogP measurement & membrane-permeability assays
Asymmetric synthesis with steric control
4-ethyl substitution pattern
Stereochemical outcome & steric profile review
Reproducible batch-to-batch synthesis
Storage-dependent reactivity
Cold-chain integrity & stability under −20 °C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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